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Compound of Interest

Compound Name: 2-Amino-5-ethylphenol

Cat. No.: B070056

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-
ethylphenol (CAS: 182499-90-7), a key intermediate in the synthesis of various organic
compounds, including dyes and pharmaceuticals.[1][2] This document is intended for
researchers, scientists, and drug development professionals who require a thorough
understanding of the structural characterization of this molecule.

It is important to note that while the use of 2-Amino-5-ethylphenol and its hydrochloride salt
(CAS: 149861-22-3) is documented, publicly available experimental spectroscopic data is
scarce.[3][4] This guide, therefore, leverages predictive models and comparative analysis with
structurally similar compounds to provide a robust interpretation of the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Physicochemical
Properties

2-Amino-5-ethylphenol is an aromatic compound featuring a phenol ring substituted with an
amino group at position 2 and an ethyl group at position 5. This substitution pattern dictates its
chemical reactivity and is the foundation for interpreting its spectroscopic signatures.
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Property Value Source

Molecular Formula CsH11NO PubChem[1]

Molecular Weight 137.18 g/mol PubChem[1]
Monoisotopic Mass 137.084063974 Da PubChem[1]

Melting Point 218 °C (decomposition, for HC] European Commission[4]

salt)

pKai (Ammonium) 5.42 European Commission[4]
pKaz (Phenol) 10.04 European Commission[4]
Log P 1.37 European Commission[4]

The presence of both a basic amino group and an acidic phenolic hydroxyl group makes the
molecule amphoteric. The ethyl group adds a non-polar, aliphatic character. These features are
crucial for understanding the spectral data that follows.

Caption: Structure of 2-Amino-5-ethylphenol with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. Based on established principles of chemical shifts and coupling
constants, we can predict the *H and 3C NMR spectra of 2-Amino-5-ethylphenol.

Predicted *H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the
ethyl group protons, and the exchangeable protons of the amino and hydroxyl groups. The
analysis assumes a deuterated solvent that does not exchange with the -OH and -NHz protons,
such as DMSO-de.
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Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Predicted
Multiplicity

Integration

Rationale

H-8 (CHs3)

~11-13

Triplet (1)

3H

Aliphatic methyl
protons coupled
to the adjacent

methylene (H-7)

protons.

H-7 (CH2)

~24-26

Quartet (q)

2H

Methylene
protons coupled
to the methyl (H-
8) protons.
Shifted downfield
by the aromatic

ring.

-NH:2

~45-55

Broad Singlet (br

s)

2H

Amino protons;
chemical shift is
concentration
and solvent
dependent.
Broad due to
guadrupole
moment of
nitrogen and
potential

exchange.

H-6

~6.5-6.7

Doublet (d)

1H

Aromatic proton
ortho to the
electron-donating
-NHz group,
showing only
ortho coupling to
H-4.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Aromatic proton

showing ortho
Doublet of ]
H-4 ~6.6-6.8 1H coupling to H-6
Doublets (dd)
and meta

coupling to H-3.

Aromatic proton
ortho to the -OH

H-3 ~6.8-7.0 Doublet (d) 1H group, showing
meta coupling to
H-4.

Phenolic proton;

] chemical shift is
Broad Singlet (br )
-OH ~85-95 | 1H highly dependent
s

on solvent and

concentration.

Predicted *C NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The
electron-donating effects of the -OH and -NHz groups will shield the ortho and para carbons,
shifting them upfield, while the carbon atoms directly attached to these groups (C2 and C5) will
be significantly deshielded.
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Predicted Chemical Shift

Carbon Assignment Rationale
(3, ppm)

Typical chemical shift for a
C-8 (CHs) ~15-20 ] ) ]

primary aliphatic carbon.

Aliphatic methylene carbon
C-7 (CH2) ~28-33 o

attached to an aromatic ring.

Aromatic CH shielded by ortho
C-6 ~115-120

-NHz and para -OH groups.

Aromatic CH shielded by ortho
C-4 ~118-123

-OH and para -NH:z groups.

Aromatic CH ortho to the
C-3 ~120-125

hydroxyl group.

Quaternary aromatic carbon
C-1 ~130- 135

attached to the ethyl group.

Aromatic carbon attached to
C-2 ~ 140 - 145 . .

the amino group (deshielded).

Aromatic carbon attached to
C-5 ~ 148 - 153 the hydroxyl group (strongly

deshielded).

Standard Protocol for NMR Data Acquisition

e Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-ethylphenol in approximately 0.6-0.7
mL of a suitable deuterated solvent (e.g., DMSO-de, CDCls, or Methanol-d4) in a standard 5
mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange
of -OH and -NH: protons with deuterium, causing their signals to disappeatr.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A
spectral width of approximately 12-15 ppm, centered around 6-7 ppm, is typically sufficient. A
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relaxation delay of 1-2 seconds and an acquisition time of 2-3 seconds are standard starting

points.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,
zgpg30). A wider spectral width (e.g., 220-250 ppm) is required. Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer
relaxation delay (2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical
shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-Amino-5-ethylphenol is expected to be rich with information, clearly
indicating the presence of the O-H, N-H, aromatic C-H, and aliphatic C-H bonds.
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Wavenumber
(cm™)

Vibration Type

Intensity

Rationale

3400 - 3200

O-H stretch, N-H

stretch

Strong, Broad

Overlapping bands
from the phenolic
hydroxyl and amino
groups. The
broadness is due to
hydrogen bonding.
The N-H stretch may
appear as a doublet
(symmetric and
asymmetric
stretching).

3100 - 3000

Aromatic C-H stretch

Medium

Characteristic of C-H
bonds on the benzene

ring.

2960 - 2850

Aliphatic C-H stretch

Medium

Symmetric and
asymmetric stretching
of the C-H bonds in
the ethyl group (CHs
and CHz2).

1620 - 1580

N-H bend

Medium

Scissoring vibration of

the primary amine.

1600, 1500, 1450

Aromatic C=C stretch

Medium-Strong

Skeletal vibrations of
the benzene ring. The
pattern can be
indicative of the

substitution pattern.

Characteristic strong

1300 - 1200 C-O stretch (phenol) Strong absorption for the
phenolic C-O bond.
850 - 800 C-H out-of-plane bend  Strong Bending vibration of
aromatic C-H bonds.
The specific frequency
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is diagnostic of the
1,2,4-trisubstitution

pattern.

This predicted pattern can be compared to the experimental IR spectrum of a similar molecule,
2,5-dimethylphenol, which shows characteristic absorptions for the O-H stretch (~3300 cm™1),
aromatic C-H stretch (~3020 cm~1), aliphatic C-H stretch (~2920 cm~1), and strong C-O stretch
(~1210 cm™Y), supporting the predictions made here.

Standard Protocol for IR Data Acquisition (ATR Method)

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

o Sample Application: Place a small amount (a few milligrams) of the solid 2-Amino-5-
ethylphenol powder directly onto the ATR crystal.

o Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure,
ensuring good contact between the sample and the crystal.

e Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added
at a resolution of 4 cm~1 over a range of 4000 to 400 cm™—1.

o Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after
analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elucidation of the
structure.

Predicted Mass Spectrum (Electron lonization)
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Under Electron lonization (EI) conditions, 2-Amino-5-ethylphenol is expected to produce a
distinct molecular ion peak and undergo characteristic fragmentation.

m/z Value Proposed Fragment Rationale

Molecular lon: The intact
) ) molecule minus one electron.
137 [CsH11NOJ* (M*) ]
Its presence confirms the

molecular weight.

Loss of a methyl radical:
122 [M - CHs]* Fragmentation within the ethyl

group.

Loss of an ethyl radical: This is
predicted to be a major
fragment due to the cleavage
of the benzylic C-C bond,

forming a stable radical and a

108 [M - CzHs]*

resonance-stabilized cation.

The fragmentation pattern can be compared to the known EI mass spectrum of the closely
related compound, 2-amino-5-methylphenol (M*" = 123).[5] Its spectrum is dominated by the
molecular ion peak (m/z 123) and a very intense peak at m/z 108, corresponding to the loss of
a methyl radical ([M-CHs]*). By analogy, the loss of an ethyl radical from 2-Amino-5-
ethylphenol to form a fragment at m/z 108 is highly probable and likely to be a significant peak
in the spectrum.

[C7HsNO]*

-+CHs m/z = 122

[CsH11NO]*
m/z = 137
(Molecular lon)

- oCz2Hs
(Benzylic Cleavage)

[CsHsNO]*
m/z = 108

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 2-Amino-5-ethylphenol in EI-MS.
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Standard Protocol for Mass Spectrometry Data
Acquisition (EI-MS)

o Sample Introduction: For a solid sample, use a direct insertion probe. Place a small amount
of the sample into a capillary tube, which is then inserted into the probe.

¢ lonization: Insert the probe into the ion source of the mass spectrometer. The sample is
heated until it vaporizes, and the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV).

e Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which
separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Output: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-
Amino-5-ethylphenol. The expected NMR, IR, and MS data have been detailed based on
fundamental chemical principles and comparative analysis with structurally related molecules.
The provided standard operating protocols offer a reliable framework for researchers to acquire
experimental data. The combination of these spectroscopic techniques provides a self-
validating system for the unambiguous structural confirmation of 2-Amino-5-ethylphenol,
which is essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Amino-5-ethylphenol | CBH11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 2-Amino-5-ethyl-phenol | 182499-90-7 | HHA49990 [biosynth.com]

3. 2-Amino-5-ethylphenol hydrochloride | C8H12CINO | CID 19761805 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. ec.europa.eu [ec.europa.eu]

5. Phenol, 2-amino-5-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-5-
ethylphenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070056#spectroscopic-data-of-2-amino-5-
ethylphenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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